molecular formula C22H21N3O4S B11409657 N-(4-methoxyphenyl)-2-{[4-oxo-3-(propan-2-yl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

N-(4-methoxyphenyl)-2-{[4-oxo-3-(propan-2-yl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B11409657
M. Wt: 423.5 g/mol
InChI Key: UODXJLYXQOVOER-UHFFFAOYSA-N
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Description

2-[(3-ISOPROPYL-4-OXO-3,4-DIHYDRO1BENZOFURO[3,2-D]PYRIMIDIN-2-YL)SULFANYL]-N-(4-METHOXYPHENYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzofuro[3,2-d]pyrimidine core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-ISOPROPYL-4-OXO-3,4-DIHYDRO1BENZOFURO[3,2-D]PYRIMIDIN-2-YL)SULFANYL]-N-(4-METHOXYPHENYL)ACETAMIDE typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Benzofuro[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions, such as using a base or acid catalyst.

    Introduction of the Isopropyl and Oxo Groups: This can be achieved through selective alkylation and oxidation reactions.

    Attachment of the Sulfanyl Group:

    Coupling with 4-Methoxyphenylacetamide: The final step involves coupling the intermediate with 4-methoxyphenylacetamide under conditions such as using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(3-ISOPROPYL-4-OXO-3,4-DIHYDRO1BENZOFURO[3,2-D]PYRIMIDIN-2-YL)SULFANYL]-N-(4-METHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxo group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(3-ISOPROPYL-4-OXO-3,4-DIHYDRO1

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the treatment of various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(3-ISOPROPYL-4-OXO-3,4-DIHYDRO1BENZOFURO[3,2-D]PYRIMIDIN-2-YL)SULFANYL]-N-(4-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The benzofuro[3,2-d]pyrimidine core is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to the modulation of biological pathways involved in disease processes, such as inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-[(3,5-DICHLORO-4-((5-ISOPROPYL-6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL)OXY)PHENYL)-3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZINE-6-CARBONITRILE: Similar in structure but with different functional groups.

    4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZINES: Similar core structure but different substituents.

Uniqueness

2-[(3-ISOPROPYL-4-OXO-3,4-DIHYDRO1BENZOFURO[3,2-D]PYRIMIDIN-2-YL)SULFANYL]-N-(4-METHOXYPHENYL)ACETAMIDE is unique due to its specific combination of functional groups and its potential biological activity. The presence of the benzofuro[3,2-d]pyrimidine core, along with the isopropyl, oxo, sulfanyl, and methoxyphenylacetamide groups, gives it distinct chemical and biological properties.

Properties

Molecular Formula

C22H21N3O4S

Molecular Weight

423.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-[(4-oxo-3-propan-2-yl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C22H21N3O4S/c1-13(2)25-21(27)20-19(16-6-4-5-7-17(16)29-20)24-22(25)30-12-18(26)23-14-8-10-15(28-3)11-9-14/h4-11,13H,12H2,1-3H3,(H,23,26)

InChI Key

UODXJLYXQOVOER-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

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